molecular formula C20H21NO4S2 B607497 Fmoc-NH-ethyl-SS-propionic acid CAS No. 864235-83-6

Fmoc-NH-ethyl-SS-propionic acid

Cat. No.: B607497
CAS No.: 864235-83-6
M. Wt: 403.51
InChI Key: FXHUKQIBGGQHPZ-UHFFFAOYSA-N
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Scientific Research Applications

Fmoc-NH-ethyl-SS-propionic acid is widely used in scientific research, particularly in the field of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

Target of Action

Fmoc-NH-ethyl-SS-propionic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

This compound acts as a cleavable linker . This linker is attached to the antibody and the cytotoxic drug . The Fmoc (fluorenylmethyloxycarbonyl) group in the compound is a protective group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can be used for further conjugations .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the synthesis of ADCs . The compound reacts with amine-bearing molecules to form a cleavable linker . This linker is then attached to the antibody and the cytotoxic drug . When the ADC is internalized into the cancer cell, the linker is cleaved, releasing the cytotoxic drug to exert its anti-cancer effects .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely dependent on the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) of the ADC would be influenced by factors such as the characteristics of the antibody, the cytotoxic drug, and the linker .

Result of Action

The result of the action of this compound is the successful synthesis of an ADC . The ADC, once internalized into a cancer cell, can release its cytotoxic drug to kill the cell . This makes ADCs a powerful tool in targeted cancer therapy .

Action Environment

The action of this compound, and the ADCs it helps to create, can be influenced by various environmental factors. These include the pH of the environment, which can affect the cleavage of the linker , and the presence of certain enzymes in the target cell, which can also influence the release of the cytotoxic drug . The stability, efficacy, and action of the ADC can thus vary depending on these and other factors .

Future Directions

Fmoc-NH-ethyl-SS-propionic acid is a versatile reagent that can be used to synthesize and modify proteins . By using this compound, the structure and function of proteins can be designed and modified flexibly . It is a promising tool for future research in protein synthesis and modification.

Biochemical Analysis

Biochemical Properties

Fmoc-NH-ethyl-SS-propionic acid plays a significant role in biochemical reactions, particularly in the synthesis of ADCs . It interacts with various biomolecules, including enzymes and proteins, to form conjugates . The nature of these interactions is primarily covalent bonding, which occurs when this compound reacts with amine-bearing molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of its role as an ADC linker . As part of an ADC, this compound can influence cell function by enabling the targeted delivery of cytotoxic drugs to cancer cells

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavable nature, which allows it to release the attached drug in the target cell . This cleavage usually occurs under certain conditions within the cell, such as a change in pH or the presence of specific enzymes . The released drug can then exert its effects, which may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its stability and degradation over time . As a cleavable linker, it is designed to remain stable until it reaches the target cell, where it is then degraded to release the attached drug . Long-term effects on cellular function are typically a result of the action of the released drug rather than the linker itself .

Metabolic Pathways

As a synthetic compound used in the production of ADCs, it is not naturally present in biological systems and therefore does not participate in typical metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its role as part of an ADC . The ADC is designed to be selectively taken up by target cells, often through receptor-mediated endocytosis . Once inside the cell, the linker is cleaved, and the drug is released .

Subcellular Localization

The subcellular localization of this compound is determined by the properties of the ADC it is part of . After the ADC is internalized by the cell, the linker and its attached drug are typically localized to the lysosome or endosome, where the linker is cleaved, and the drug is released .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-ethyl-SS-propionic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Fmoc-NH-ethyl-SS-propionic acid is unique due to its disulfide bond, which allows for selective cleavage under reducing conditions. This feature makes it particularly useful in the targeted delivery of drugs in ADCs, where the disulfide bond can be cleaved in the reductive environment of cancer cells .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHUKQIBGGQHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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